Glyceryl 1-(2-aminobenzoate)

Lipophilicity Solubility Prediction Physicochemical Properties

Glyceryl 1-(2-aminobenzoate), also known as α-Glyceryl Anthranilate, is a specialized organic compound (C10H13NO4, MW 211.21 g/mol) characterized by an anthranilic acid (2-aminobenzoic acid) core esterified with a glycerol backbone. It is primarily recognized in pharmaceutical chemistry as a defined, patent-protected intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Floctafenine.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 71574-35-1
Cat. No. B049653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl 1-(2-aminobenzoate)
CAS71574-35-1
SynonymsGlyceryl 1-(2-Aminobenzoate);  2,3-Dihydroxypropyl Anthranilate;  1,2,3-Propanetriol, 1-(2-Aminobenzoate); 
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC(CO)O)N
InChIInChI=1S/C10H13NO4/c11-9-4-2-1-3-8(9)10(14)15-6-7(13)5-12/h1-4,7,12-13H,5-6,11H2
InChIKeyVHWSRELATOUTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyceryl 1-(2-aminobenzoate) (CAS 71574-35-1) Procurement Guide: Key Specifications and Supply Chain Context


Glyceryl 1-(2-aminobenzoate), also known as α-Glyceryl Anthranilate, is a specialized organic compound (C10H13NO4, MW 211.21 g/mol) characterized by an anthranilic acid (2-aminobenzoic acid) core esterified with a glycerol backbone . It is primarily recognized in pharmaceutical chemistry as a defined, patent-protected intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Floctafenine [1]. Its procurement is not a generic decision; the compound's unique structural features directly enable the final transesterification step of the active pharmaceutical ingredient (API), a role for which simpler anthranilate esters are chemically unsuitable.

Why Simple Anthranilate Esters Cannot Substitute for Glyceryl 1-(2-aminobenzoate) in Targeted Synthesis


In-class compounds such as methyl anthranilate (CAS 134-20-3) or ethyl anthranilate (CAS 87-25-2) cannot be interchanged with Glyceryl 1-(2-aminobenzoate) for its primary application. These simpler alkyl esters lack the terminal glycerol diol functionality which is mechanistically essential for the final transesterification reaction that yields the API Floctafenine [1][2]. Substituting a mono-alcohol ester results in a different, non-target product, failing the synthetic route entirely. This fundamental structural difference means generic 'anthranilate' procurement is inadequate; the specific glycerol ester is the only functional intermediate for this patented pathway.

Quantitative Differentiators of Glyceryl 1-(2-aminobenzoate) vs. Standard Anthranilate Esters


Physicochemical Differentiation: Significantly Lower LogP and Higher Topological Polar Surface Area vs. Methyl Anthranilate

Glyceryl 1-(2-aminobenzoate) exhibits a significantly different lipophilicity profile compared to methyl anthranilate. Its calculated LogP of 0.36 indicates it is far more hydrophilic than methyl anthranilate (LogP: 1.88 [1]). This is corroborated by its Topological Polar Surface Area (TPSA) of 92.78 Ų , which is substantially larger than methyl anthranilate's TPSA of 52.32 Ų . These values reflect how the native glycerol diol structure profoundly alters the molecule's hydrogen bonding capacity and aqueous/glycerol solubility, differentiating its behavior in reaction mixtures and biological systems.

Lipophilicity Solubility Prediction Physicochemical Properties

Unique Synthetic Fidelity: Exclusive Role as the Key Intermediate for Floctafenine API Synthesis

Glyceryl 1-(2-aminobenzoate) holds a unique position in the synthesis of Floctafenine. The patented process (EP0000678) from Pierre Fabre S.A. describes this compound as the sole intermediate that undergoes a transesterification reaction with a specific quinoline derivative to form the final API [1][2]. Other anthranilate esters, such as methyl anthranilate, are used in an earlier step to form a coupled intermediate but cannot complete the final API synthesis because they lack the glycerol hydroxyl groups necessary for the transesterification step that forms the ester linkage in Floctafenine [2][3]. This is not a matter of yield optimization; glycerol is a structural requirement.

Process Chemistry API Synthesis NSAI Drug Intermediate

Stereochemical Differentiation: Possesses an Undefined Chiral Center in its Glycerol Backbone

The compound possesses one undefined stereocenter on the glycerol backbone, as confirmed by its defined atom stereocenter count of 0 but an undefined count of 1 . This is a critical differentiator from simpler, non-chiral anthranilate esters like methyl (CAS 134-20-3) or ethyl anthranilate (CAS 87-25-2). The presence of a chiral center means that its procurement as a racemic mixture or a specific enantiomer could have profound implications for downstream API stereochemistry and biological activity, a quality control dimension entirely absent in non-chiral anthranilate alternatives.

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

High-Value Application Scenarios Where Glyceryl 1-(2-aminobenzoate) is the Only Viable Choice


Pivotal Intermediate for the Synthesis of Floctafenine-Based NSAIDs

This scenario is the compound's primary, patent-validated application. Any research or industrial group undertaking the synthesis of Floctafenine or exploring structure-activity relationships (SAR) around its glycerol-linked anthranilate-quinoline scaffold must procure this specific compound . The molecule's unique ability to provide the glycerol backbone for the final transesterification reaction makes it irreplaceable. Using a simpler alkyl anthranilate leads to a dead-end pathway, as it cannot complete the final coupling to form the active drug [1].

Development of Prodrugs with Enhanced Aqueous Solubility

The compound's significantly lower LogP (0.36) and higher TPSA (92.78 Ų) compared to standard anthranilate esters make it a superior candidate for prodrug design where enhanced aqueous solubility is a primary goal. Researchers looking to improve the bioavailability of poorly soluble anthranilic acid derivatives can leverage this compound's pre-built glycerol ester promoiety, which can be hydrolyzed in vivo to release the active parent acid. This provides a distinct starting point over more lipophilic alternatives.

Synthesis of Chiral and Glycerol-Functionalized Building Blocks

The inherent chirality of the glycerol backbone introduces an additional dimension of molecular complexity . This makes the compound a valuable building block for investigating stereoselective synthesis, developing chiral stationary phases, or constructing more complex lipid-like or surfactant molecules. Its procurement as a specific enantiomer or racemate can be a key decision point, whereas simpler non-chiral anthranilate esters offer no parallel utility.

Specialized Chromatography and Analytical Standard Applications

The combination of a polar, hydrogen-bonding glycerol group with an aromatic anthranilate core imparts unique chromatographic properties. Its high TPSA and low LogP distinguish it clearly from common anthranilate impurities or byproducts . This makes it a valuable, discriminable analyte and a highly specific reference standard for reverse-phase and HILIC method development, ensuring precise monitoring in complex reaction mixtures where simpler esters would co-elute.

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